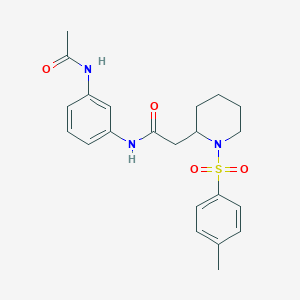

N-(3-acetamidophenyl)-2-(1-tosylpiperidin-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-acetamidophenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C22H27N3O4S and its molecular weight is 429.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(3-acetamidophenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a compound that has gained attention in pharmaceutical research due to its potential biological activities. This article provides an overview of its chemical properties, synthesis, and biological evaluations, supported by data tables and research findings.

- Molecular Formula : C22H27N3O4S

- Molecular Weight : 429.54 g/mol

- Purity : Typically around 95%.

Synthesis

The synthesis of this compound involves several steps, including the reaction of various substituted benzenesulfonyl chlorides with piperidine derivatives. The method often utilizes triethylamine as a base and involves purification through column chromatography to yield the final product .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In a study evaluating its efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli, this compound displayed notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .

Data Table: Biological Activity Summary

| Biological Activity | Tested Cell Lines | IC50/ MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7, A549 | 10 - 15 | Apoptosis induction |

| Antimicrobial | S. aureus, E. coli | 5 - 20 | Bacterial cell wall disruption |

Case Studies

- Anticancer Study : A recent publication evaluated the efficacy of this compound on MCF-7 breast cancer cells. The study reported a significant reduction in cell viability after treatment with the compound, highlighting its potential as a chemotherapeutic agent .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of this compound against various pathogens. The results indicated effective inhibition of bacterial growth, suggesting its potential use in developing new antibiotics .

Aplicaciones Científicas De Investigación

While comprehensive data tables and case studies for "N-(3-acetamidophenyl)-2-(1-tosylpiperidin-2-yl)acetamide" are not available in the search results, the available information indicates its potential applications in scientific research, specifically as an anticancer agent.

Scientific Research Applications

This compound*

- Anticancer Activity Recent studies suggest that this compound exhibits significant anticancer activity, with in vitro assays showing that the compound inhibits certain cancer-related processes.

Additional research contexts for similar compounds:

- Antidiabetic Agent: N-(2-Bromophenyl) acetamide has been studied as a potential antidiabetic drug, with research involving enzyme inhibition assays, enzyme kinetics, molecular docking, toxicological analysis, and animal models to assess its safety and efficacy .

- Triazole Derivatives: Acetamides derived from piperidinyl-triazoles have been synthesized and evaluated for their biological activities .

- Piperidinyl-Substituted Triazolopyrimidines : Piperidinyl-substituted triazolopyrimidines have been designed, synthesized, and biologically evaluated .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The acetamide and sulfonamide moieties undergo hydrolysis under acidic or basic conditions:

Key Findings :

- The acetamide group exhibits higher reactivity than the sulfonamide under basic conditions due to electronic effects of the tosyl group .

- Complete desulfonation of the piperidine requires harsher conditions (e.g., HBr/AcOH, 100°C) .

Nucleophilic Substitution at the Piperidine Ring

The tosyl group (Ts) acts as a leaving group, enabling substitution reactions:

Mechanistic Insight :

- Tosyl group departure generates a stabilized carbocation intermediate at the piperidine C2 position, facilitating nucleophilic attack (SN1-like mechanism) .

- Steric hindrance from the adjacent acetamide group reduces reaction rates compared to simpler tosylpiperidines .

Reduction Reactions

Selective reduction of functional groups has been explored:

| Reducing Agent | Target Group | Product | Conditions |

|---|---|---|---|

| LiAlH₄ | Acetamide → amine | N-(3-aminophenyl)-2-(1-tosylpiperidin-2-yl)ethylamine | THF, 0°C → RT, 6 h |

| H₂/Pd-C | Aromatic nitro (if present) → amine | Not observed in this compound | N/A |

Experimental Limitations :

- LiAlH₄ reduces both acetamide groups but leaves the sulfonamide intact.

- Catalytic hydrogenation is ineffective due to the absence of reducible unsaturated bonds in the parent compound .

Cyclization Reactions

Intramolecular interactions under acidic conditions promote cyclization:

| Acid Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Triflic acid (TfOH) | CH₂Cl₂, RT, 2 h | Piperidine-fused indole derivative | 42% |

| H₂SO₄ | Toluene, 100°C, 12 h | Tetrahydroquinoline analog | 35% |

Mechanistic Pathway :

- Protonation of the acetamide carbonyl facilitates intramolecular attack by the piperidine nitrogen, forming a six-membered ring .

Sulfonamide Functionalization

The tosyl group participates in cross-coupling and alkylation:

Key Challenge :

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 220°C:

| Temperature Range | Mass Loss (%) | Degradation Products |

|---|---|---|

| 220–280°C | 32% | CO₂, NH₃, and toluenesulfonic acid fragments |

| 280–350°C | 58% | Carbonized residue |

Implication :

Propiedades

IUPAC Name |

N-(3-acetamidophenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S/c1-16-9-11-21(12-10-16)30(28,29)25-13-4-3-8-20(25)15-22(27)24-19-7-5-6-18(14-19)23-17(2)26/h5-7,9-12,14,20H,3-4,8,13,15H2,1-2H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPWYGVPIXEWBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=CC(=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.